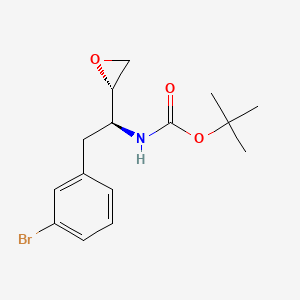
N-(3-Bromo-5-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Bromo-5-ethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.11 .
Molecular Structure Analysis
The InChI code for “N-(3-Bromo-5-ethylphenyl)acetamide” is1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“N-(3-Bromo-5-ethylphenyl)acetamide” is a solid at room temperature . It has a boiling point of approximately 368.6±35.0C at 760 mmHg . The compound’s InChI Key isPDRWHNPTNJWXLB-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
- Leuckart Synthesis : Novel acetamide derivatives, including those similar to N-(3-Bromo-5-ethylphenyl)acetamide, have been synthesized through multi-step reactions starting from the Leuckart reaction. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with some derivatives demonstrating activities comparable to standard drugs. The presence of bromo, tert-butyl, and nitro groups in certain positions enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Hemolytic Activity
- Antimicrobial Evaluation : A study on similar compounds, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has revealed antimicrobial activity against various microbial species. The structure of these compounds includes elements like bromo groups, which may influence their effectiveness (Gul et al., 2017).
Anticancer Drug Synthesis
- Anticancer Drug Development : Research into the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has demonstrated its potential as an anticancer drug. This compound targets the VEGFr receptor, showing promise in cancer treatment research (Sharma et al., 2018).
Antioxidant Properties
- Radical Scavenging Activity : Nitrogen-containing bromophenols, which share structural similarities with N-(3-Bromo-5-ethylphenyl)acetamide, have been found to possess potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-bromo-5-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWHNPTNJWXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295908 |
Source


|
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-5-ethylphenyl)acetamide | |
CAS RN |
123158-67-8 |
Source


|
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


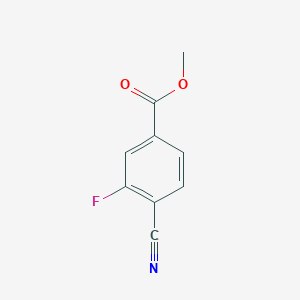


![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)
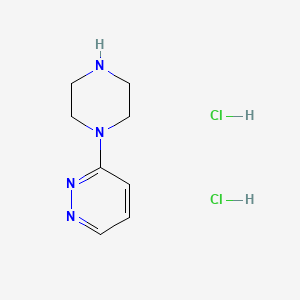

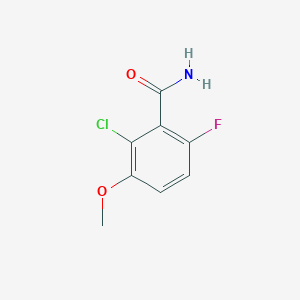

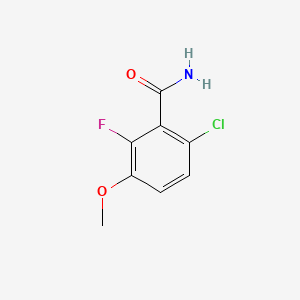
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)
